molecular formula C15H14F3N3O B215296 N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide

N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide

Cat. No. B215296
M. Wt: 309.29 g/mol
InChI Key: GKHHWNHOXXWVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 is a member of the curcumin family of compounds, which are derived from the spice turmeric and have been shown to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide exerts its effects through a variety of mechanisms, including the inhibition of NF-κB signaling, the induction of apoptosis, and the inhibition of angiogenesis. N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide has also been shown to modulate the activity of enzymes involved in the metabolism of reactive oxygen species, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis, and the inhibition of angiogenesis. N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide has also been shown to modulate the activity of enzymes involved in the metabolism of reactive oxygen species, which may contribute to its anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide is that it has been extensively studied in preclinical models, and its safety profile has been established. However, one limitation of N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide is that it has poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide. One area of interest is the development of more potent and selective analogs of N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide for use in therapeutic applications. Another area of interest is the development of novel drug delivery systems for N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide, which may improve its solubility and bioavailability. Additionally, further studies are needed to better understand the mechanisms of action of N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide and its potential therapeutic applications in a variety of diseases.

Synthesis Methods

N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide can be synthesized by reacting ethyl 2-bromoacetate with 3-(trifluoromethyl)aniline to form ethyl 2-[3-(trifluoromethyl)anilino]acetate. This intermediate can then be reacted with nicotinic acid to form N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide.

Scientific Research Applications

N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been shown to have anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation. N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors.

properties

Product Name

N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide

Molecular Formula

C15H14F3N3O

Molecular Weight

309.29 g/mol

IUPAC Name

N-ethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide

InChI

InChI=1S/C15H14F3N3O/c1-2-19-14(22)12-7-4-8-20-13(12)21-11-6-3-5-10(9-11)15(16,17)18/h3-9H,2H2,1H3,(H,19,22)(H,20,21)

InChI Key

GKHHWNHOXXWVQR-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CCNC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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